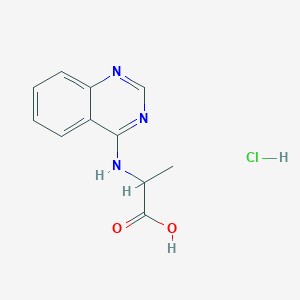

Chlorhydrate de N-quinazolin-4-ylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-Quinazolin-4-ylalanine hydrochloride is widely used in scientific research due to its diverse biological activities:

Mécanisme D'action

- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .

- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:

- At sub-MICs (sub-minimum inhibitory concentrations), N-Quinazolin-4-ylalanine hydrochloride :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊

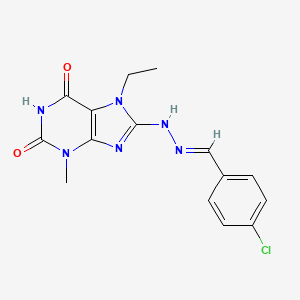

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-Quinazolin-4-ylalanine hydrochloride, typically involves several methods:

Aza-reaction: This includes Aza-Diels-Alder and Imino-Diels-Alder reactions, which are powerful tools for synthesizing quinazoline derivatives.

Microwave-assisted reaction: This method accelerates the reaction process and improves yields.

Metal-mediated reaction: Utilizing metals like copper to catalyze the reaction.

Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.

Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.

Industrial Production Methods: Industrial production often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Quinazoline derivatives can undergo oxidative cyclization.

Reduction: Reduction reactions are less common but can be used to modify specific functional groups.

Substitution: Substitution reactions, particularly involving halides, are common in modifying quinazoline derivatives.

Common Reagents and Conditions:

Oxidative Cyclization: Often involves reagents like isatoic anhydride and primary amines.

Substitution Reactions: Typically use halides and metal catalysts like copper.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different biological activities .

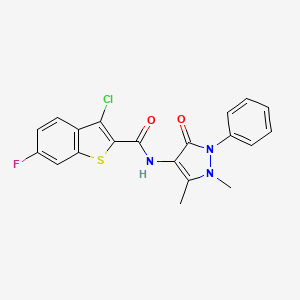

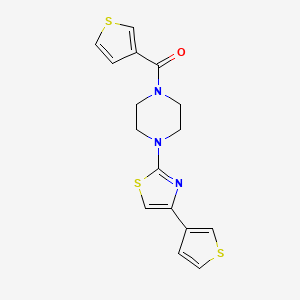

Comparaison Avec Des Composés Similaires

Quinazolinone: A closely related compound with similar biological activities.

Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological activities.

Quinazoline: The parent compound of N-Quinazolin-4-ylalanine hydrochloride, known for its broad spectrum of biological activities.

Uniqueness: N-Quinazolin-4-ylalanine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYCPBYSDCBNCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)

![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)

![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)